molecular formula C8H8BrCl B3257445 3-Bromo-4-chloroethylbenzene CAS No. 289039-24-3

3-Bromo-4-chloroethylbenzene

Cat. No.: B3257445
CAS No.: 289039-24-3
M. Wt: 219.50
InChI Key: VQFRIIZTQOGROW-UHFFFAOYSA-N
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Description

3-Bromo-4-chloroethylbenzene is an organic compound with the molecular formula C8H8BrCl It is a derivative of benzene, where the benzene ring is substituted with a bromine atom at the third position and a chloroethyl group at the fourth position

Scientific Research Applications

3-Bromo-4-chloroethylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

Target of Action

The primary targets of 2-Bromo-1-chloro-4-ethylbenzene are likely to be organic molecules that can undergo nucleophilic substitution reactions . These targets could include a variety of biological macromolecules, such as proteins or nucleic acids, that contain reactive sites for the compound.

Mode of Action

2-Bromo-1-chloro-4-ethylbenzene is likely to interact with its targets through a mechanism known as nucleophilic substitution . In this process, a nucleophile (a molecule that donates an electron pair) reacts with an electrophilic center (an atom that accepts an electron pair) in the target molecule. The bromine or chlorine atom in 2-Bromo-1-chloro-4-ethylbenzene could act as a leaving group, making the benzene ring a potent electrophile .

Biochemical Pathways

The exact biochemical pathways affected by 2-Bromo-1-chloro-4-ethylbenzene would depend on the specific targets it interacts with. Given its potential to act as an electrophile, it could disrupt a variety of biochemical pathways by modifying key biological macromolecules. For instance, it could potentially interfere with protein function by reacting with amino acid residues, or alter nucleic acid structure by reacting with nucleotide bases .

Pharmacokinetics

Its metabolism could potentially involve enzymatic reactions that replace the bromine or chlorine atoms with other functional groups .

Result of Action

The molecular and cellular effects of 2-Bromo-1-chloro-4-ethylbenzene’s action would depend on the specific targets it interacts with and the biochemical pathways it affects. Potential effects could include changes in protein function, alterations in nucleic acid structure, and disruptions of cellular processes .

Action Environment

Environmental factors could influence the action, efficacy, and stability of 2-Bromo-1-chloro-4-ethylbenzene. For example, factors such as pH and temperature could affect its reactivity and stability. Additionally, the presence of other reactive molecules could influence its efficacy by competing for the same targets .

Safety and Hazards

2-Bromo-1-chloro-4-ethylbenzene is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use it only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-chloroethylbenzene typically involves the bromination and chlorination of ethylbenzene. One common method is the bromination of 4-chloroethylbenzene using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective substitution at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-chloroethylbenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to remove the halogen atoms or to convert the ethyl group to an ethane group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used under basic conditions.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Major Products Formed

    Substitution: Formation of derivatives with different functional groups replacing the bromine or chlorine atoms.

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of ethylbenzene or other reduced derivatives.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-4-chlorotoluene: Similar structure but with a methyl group instead of an ethyl group.

    4-Bromo-3-chlorobenzene: Similar structure but without the ethyl group.

    3-Bromo-4-chlorophenol: Similar structure but with a hydroxyl group instead of an ethyl group.

Uniqueness

3-Bromo-4-chloroethylbenzene is unique due to the presence of both bromine and chlorine atoms on the benzene ring, along with an ethyl group. This combination of substituents provides distinct reactivity and potential for diverse chemical transformations.

Properties

IUPAC Name

2-bromo-1-chloro-4-ethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrCl/c1-2-6-3-4-8(10)7(9)5-6/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQFRIIZTQOGROW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrCl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701304464
Record name 2-Bromo-1-chloro-4-ethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701304464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

289039-24-3
Record name 2-Bromo-1-chloro-4-ethylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=289039-24-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-1-chloro-4-ethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701304464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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